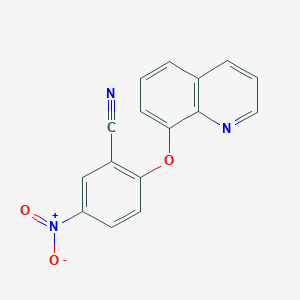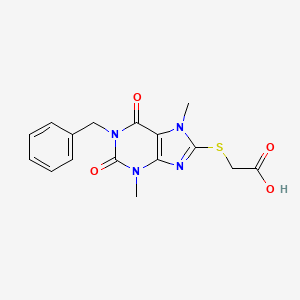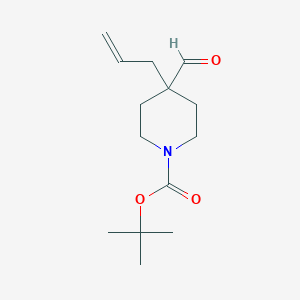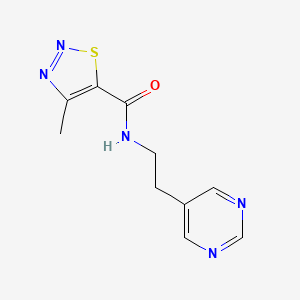![molecular formula C22H23N5O2S B2639797 6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one CAS No. 872629-74-8](/img/structure/B2639797.png)
6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 554.1±60.0 °C at 760 mmHg, and a flash point of 288.9±32.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 90 Å2, and it has a molar refractivity of 96.6±0.5 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A study by Stolarczyk et al. (2018) explored the synthesis of novel 4-thiopyrimidine derivatives, with emphasis on their molecular structures, characterized by spectroscopies and X-ray diffraction. The research highlights the importance of the substituent at the 5-position of the pyrimidine ring in influencing hydrogen-bond interactions, offering insights into the structures and behaviors of these derivatives (Stolarczyk et al., 2018).
Anticancer Activities
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, evaluating their cytotoxic activities against cancer cell lines. This research presents a structure-activity relationship, highlighting the therapeutic potential of such compounds in cancer treatment (Rahmouni et al., 2016).
- Demirci and Demirbas (2019) studied novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, demonstrating moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Antiviral Activities
- A study by Holý et al. (2002) investigated 6-hydroxypyrimidines with various substitutions, revealing their potential as antiviral agents against herpes and retroviruses. This underscores the relevance of such compounds in antiviral research (Holý et al., 2002).
Molecular Docking and Biological Evaluation
- Fathima et al. (2021) conducted molecular docking studies on synthesized benzoxazole derivatives, revealing their potential as antimicrobial, antioxidant, and antitubercular agents. This study emphasizes the importance of molecular docking in understanding the biological activities of such compounds (Fathima et al., 2021).
Analgesic Properties
- Research by Karczmarzyk and Malinka (2008) on isothiazolopyridines of Mannich base type, including structural characterization, highlighted their potential as analgesic agents. This indicates the relevance of pyrimidine derivatives in pain management (Karczmarzyk & Malinka, 2008).
Histamine Receptor Ligands
- Altenbach et al. (2008) synthesized 2-aminopyrimidines as ligands for the histamine H4 receptor, elucidating their role in anti-inflammatory and antinociceptive activities, thereby contributing to the understanding of histamine receptor pharmacology (Altenbach et al., 2008).
Antimicrobial and Antifungal Activities
- Ahmed et al. (2018) synthesized novel quinoxalin-1(2H)-yl acetamides, demonstrating promising antimicrobial and antifungal activities. This research contributes to the development of new antimicrobial agents (Ahmed et al., 2018).
Propiedades
IUPAC Name |
6-amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c23-19-15-20(28)24-22(27(19)18-9-5-2-6-10-18)30-16-21(29)26-13-11-25(12-14-26)17-7-3-1-4-8-17/h1-10,15H,11-14,16,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZWZGAZKJGILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2639716.png)
![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2639717.png)
![6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2639718.png)

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2639721.png)
![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)


![2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2639729.png)
![Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2639732.png)


